4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
Description
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide is a complex organic compound that features a benzamide core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of benzyl, dichlorophenyl, and sulfonylamino groups contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O4S/c23-17-8-11-19(24)20(12-17)32(30,31)27(13-15-4-2-1-3-5-15)14-21(28)26-18-9-6-16(7-10-18)22(25)29/h1-12H,13-14H2,(H2,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLOUHKZSOXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl-(2,5-dichlorophenyl)sulfonylamino Intermediate: This step involves the reaction of benzylamine with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the sulfonylamino intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzamide: The final step involves coupling the acetylated intermediate with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up and automated to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonylamino and dichlorophenyl groups is crucial for its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-[Benzyl-(2,4-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
- 4-[[2-[Benzyl-(2,5-difluorophenyl)sulfonylamino]acetyl]amino]benzamide
- 4-[[2-[Benzyl-(3,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
Uniqueness
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of benzyl, dichlorophenyl, and sulfonylamino groups provides a distinct profile that can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
